molecular formula C10H9Cl2NO4 B14284398 N-(3,5-Dichlorophenyl)aspartic acid CAS No. 141046-79-9

N-(3,5-Dichlorophenyl)aspartic acid

Cat. No.: B14284398
CAS No.: 141046-79-9
M. Wt: 278.09 g/mol
InChI Key: IZQUSTQXEMAHAJ-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)aspartic acid is a chemical research compound of interest in toxicological studies, particularly for investigating the mechanisms of nephrotoxicity (kidney damage). This compound is structurally related to the fungicide metabolite N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA), a potent nephrotoxicant . Research on these related compounds highlights the critical role of stereochemistry in their biological activity; for instance, the S-(-)-enantiomer of 2-NDHSA was found to be approximately four times more potent as a nephrotoxicant than its R-(+)-counterpart in in vivo studies using Fischer 344 rats . As a research tool, this compound may provide valuable insights into the metabolic pathways and cellular interactions that lead to renal injury, helping scientists understand the structure-activity relationships of toxic compounds. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheets and conduct a thorough literature review, as the specific pharmacological and toxicological profile of this compound itself may require further characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141046-79-9

Molecular Formula

C10H9Cl2NO4

Molecular Weight

278.09 g/mol

IUPAC Name

2-(3,5-dichloroanilino)butanedioic acid

InChI

InChI=1S/C10H9Cl2NO4/c11-5-1-6(12)3-7(2-5)13-8(10(16)17)4-9(14)15/h1-3,8,13H,4H2,(H,14,15)(H,16,17)

InChI Key

IZQUSTQXEMAHAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Advanced Structural Characterization and Molecular Conformation Studies

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum, the aromatic protons of the 3,5-dichlorophenyl ring are expected to appear in the range of 7.0-7.5 ppm. The single proton on the C2 carbon of the dichlorophenyl ring would likely be a triplet, while the two protons on the C4 and C6 carbons would appear as a doublet. The α-proton of the aspartic acid moiety would likely resonate around 4.5-5.0 ppm, and the β-protons would be found further upfield, around 2.8-3.0 ppm. The chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent and concentration and can appear over a broad range. ucl.ac.ukorganicchemistrydata.org

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the aromatic carbons, with the carbons bearing chlorine atoms shifted downfield. The aromatic carbons of 3,5-dichloroaniline (B42879), a related precursor, show signals in the range of 118-148 ppm. The carbonyl carbons of the aspartic acid residue would have characteristic shifts in the range of 170-180 ppm. chemicalbook.comspectrabase.com The α-carbon would be expected around 50-55 ppm, and the β-carbon around 35-40 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-(3,5-Dichlorophenyl)aspartic acid, the molecular ion peak would correspond to its molecular weight. Fragmentation would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage at the amide bond. researchgate.netuni-muenster.de Analysis of aspartic acid and its derivatives by mass spectrometry often shows characteristic losses corresponding to the carboxylic acid groups and the amino acid side chain. nih.gov

Table 1: Predicted NMR Chemical Shifts for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic CH 7.0 - 7.5 115 - 135
Aromatic C-Cl - 130 - 150
α-CH 4.5 - 5.0 50 - 55
β-CH₂ 2.8 - 3.0 35 - 40
COOH Variable 170 - 180
NH Variable -

Crystal Structure Determination and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly documented, insights into its probable solid-state arrangement can be drawn from the crystal structures of related N-aryl amino acids and dipeptides.

The crystal structure of N-aryl amino acids is typically dominated by a network of intermolecular hydrogen bonds. rsc.org The aspartic acid moiety provides both hydrogen bond donors (the carboxylic acid groups and the secondary amine) and acceptors (the carbonyl oxygens). nih.gov It is anticipated that the primary hydrogen bonding motif would involve the formation of head-to-tail chains, where the amino group of one molecule interacts with the carboxylate group of a neighboring molecule. nih.gov In proteins, aspartate sidechains are known to form hydrogen bonds creating specific structural motifs like asx turns. wikipedia.org The presence of the dichlorophenyl group may influence the packing arrangement, but the fundamental hydrogen-bonding patterns characteristic of amino acids are expected to be preserved. rsc.org Studies on L-aspartic acid have detailed the extensive hydrogen bonding network responsible for its crystal packing. mdpi.com

Table 2: Key Torsional Angles for Conformational Analysis

Torsional Angle Description Expected Influence
ω (Cα-C'-N-Cα) Peptide bond dihedral Likely trans (~180°)
φ (C'-N-Cα-C') Backbone dihedral Influenced by steric bulk of dichlorophenyl group
ψ (N-Cα-C'-N) Backbone dihedral Influenced by side chain and ring interactions
χ₁ (N-Cα-Cβ-Cγ) Side chain dihedral Determines orientation of the side chain carboxyl group

Polymorphism and Solid-State Forms of Dichlorophenyl-Containing Molecules

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, including amino acids and their derivatives. Different polymorphic forms can exhibit distinct physical properties, such as solubility, melting point, and stability.

While there is no specific report on the polymorphism of this compound, the potential for its existence is high. For instance, L-phenylalanine, an aromatic amino acid, is known to exhibit multiple polymorphic forms. acs.org The presence of the rigid dichlorophenyl ring in this compound, combined with the flexible aspartic acid backbone and its hydrogen bonding capabilities, provides the molecular basis for the formation of different packing arrangements and, consequently, different polymorphs. The specific crystallization conditions, such as solvent and temperature, would likely play a crucial role in determining which polymorphic form is obtained. A single amino acid polymorphism in some natural peptides can have significant functional consequences. nih.gov

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding of a small molecule (ligand) to the active site of a protein or receptor.

Publicly available scientific literature and databases did not yield specific molecular docking studies of N-(3,5-Dichlorophenyl)aspartic acid with the enzyme active sites of Dihydrofolate Reductase (DHFR), Enoyl-ACP Reductase (ENR-reductase), or Cytochrome P450 1 (CYP1) enzymes. While docking studies have been performed on various other dichlorophenyl derivatives and aspartic acid conjugates against numerous enzymes, specific data for the title compound is not available.

Modeling the interaction of this compound with transport proteins and receptors is key to understanding its potential as a therapeutic agent. The Large neutral Amino acid Transporter 1 (LAT1) is a particularly relevant target, as it is responsible for the cellular uptake of large hydrophobic amino acids and is often overexpressed in cancer cells.

Structure-based computational studies on LAT1 inhibitors have highlighted the importance of specific chemical moieties for potent binding. A homology model of LAT1 has been used to investigate ligand interactions within its substrate-binding site. These studies have revealed that the 3,5-dichlorophenyl moiety, a key feature of this compound, plays a significant role in binding affinity. This group is capable of occupying a hydrophobic sub-pocket (HSP) within the LAT1 binding site, leading to substantial hydrophobic interactions that are believed to enhance the potency of inhibitors containing this feature ijpsjournal.com.

The core amino acid structure of the compound ensures conserved polar interactions with the receptor, while the dichlorophenyl group contributes to selectivity and affinity through these hydrophobic contacts.

Table 1: Predicted Interactions of the 3,5-Dichlorophenyl Moiety with LAT1 Receptor

Interacting Moiety Receptor Sub-pocket Type of Interaction Predicted Outcome
3,5-Dichlorophenyl Group Hydrophobic Sub-pocket (HSP) Hydrophobic Enhanced binding affinity and potency ijpsjournal.com
α-Amino Group Polar region of binding site Polar / Hydrogen Bonding Conserved interaction for substrate recognition
α-Carboxyl Group Polar region of binding site Polar / Hydrogen Bonding Conserved interaction for substrate recognition

While aspartic acid itself is an excitatory neurotransmitter that interacts with glutamate (B1630785) receptors, specific receptor interaction models detailing the binding of the N-(3,5-Dichlorophenyl) substituted form were not found in the reviewed literature.

Molecular Dynamics Simulations for Binding Mechanism Elucidation

No specific molecular dynamics (MD) simulation studies focused on this compound were identified in the available scientific literature. MD simulations are a powerful tool used to understand the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of binding poses, the influence of solvent, and the conformational changes that may occur upon binding. Such studies would be a valuable future step in elucidating the binding mechanism of this compound with its potential targets.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and energetic properties of molecules. These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic properties. While no DFT studies have been published specifically for this compound, extensive research on its constituent parts—aspartic acid and various dichlorophenyl derivatives—demonstrates the utility of this approach.

DFT calculations are routinely used to determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and torsion angles in the molecule's lowest energy state. For related dichlorophenyl compounds, DFT has been used to compare calculated structures with experimental data from X-ray crystallography, often showing good agreement nih.gov.

Vibrational Frequencies: Calculating theoretical FT-IR and Raman spectra, which helps in the assignment of experimental vibrational bands. This is achieved by analyzing the potential energy distribution (PED) of the vibrational modes pjps.pk.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key outputs. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability nih.gov. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for understanding intermolecular interactions, including hydrogen bonding pjps.pk.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge transfer and conjugative interactions within the molecule, such as the stabilizing effects of hydrogen bonds nih.gov.

Studies on complexes of aspartic acid with water have used DFT to show how hydrogen bonding with solvent molecules can stabilize different conformers and affect electronic properties. Similarly, DFT studies on compounds like N,N′-diphenylguanidinium 3,5-dichlorobenzoate provide insights into how the dichlorophenyl group influences charge distribution and intermolecular interactions.

Table 2: Typical Parameters Obtained from DFT Calculations for Related Compounds

Parameter Information Provided Relevance
Optimized Geometry Bond lengths, bond angles, dihedral angles Provides the most stable 3D structure of the molecule.
Vibrational Frequencies Theoretical IR and Raman spectra Aids in experimental characterization and structural confirmation pjps.pk.
HOMO-LUMO Energies Electronic energy levels, energy gap Indicates chemical reactivity, stability, and electronic transition properties nih.gov.
MEP Map 3D charge distribution Predicts sites for intermolecular interactions and reactivity.
NBO Analysis Intramolecular charge transfer, donor-acceptor interactions Quantifies the stability derived from hyperconjugation and hydrogen bonds nih.gov.

In Silico Prediction of Molecular Interactions and Biological Activity Profiles

Specific in silico predictions of the complete biological activity profile for this compound are not available in the public domain. Modern computational toxicology and pharmacology employ a variety of software and web servers (such as ADMETlab, SwissADME, and Way2Drug) to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its likely biological targets based on its chemical structure. These predictive models are generally built using machine learning algorithms trained on large datasets of known compounds and their activities. A comprehensive in silico screening of this compound would be required to generate a predicted activity profile.

Biological Activity Profiling and Mechanism of Action Studies

Enzyme Inhibition Studies of N-(3,5-Dichlorophenyl)amino Acid Derivatives

Derivatives containing the N-(3,5-dichlorophenyl) moiety have been evaluated against a range of enzymes, revealing a pattern of inhibitory activity that suggests the importance of this chemical scaffold in molecular recognition by various enzyme active sites.

The cytochrome P450 (CYP) family of enzymes is crucial for the metabolism of a wide array of xenobiotics. The interaction of dichlorophenyl compounds with these enzymes is of significant interest. Studies on the agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS), a compound structurally related to N-(3,5-Dichlorophenyl)aspartic acid, have shown that its metabolism is mediated by specific P450 isozymes. nih.govoup.com Pre-treatment of rats with P450 inducers like phenobarbital (B1680315) and Aroclor 1254 enhanced the formation of hydroxylated metabolites of NDPS, while the P450 inhibitor 1-aminobenzotriazole (B112013) attenuated their formation. nih.gov This suggests that specific CYP isozymes are responsible for the oxidative biotransformation of the N-(3,5-dichlorophenyl) core. nih.gov

More specific inhibitory activity has been characterized for N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC), an analogue of N-(3,5-dichlorophenyl)amino acid derivatives. Research has demonstrated that DCPCC is a potent and selective inhibitor of human CYP1A2. nih.govbeilstein-archives.org Its inhibitory potency (IC50) against CYP1A2 was found to be significantly lower than against CYP1A1 and CYP1B1, indicating a high degree of selectivity. nih.govbeilstein-archives.org The IC50 values for DCPCC were 10- to 95-fold higher for CYP1A1 and CYP1B1 compared to CYP1A2, depending on the substrate used. nih.govbeilstein-archives.org Furthermore, DCPCC was a mixed-type inhibitor of CYP1A2. nih.govbeilstein-archives.org Molecular modeling studies have helped to elucidate the basis for this selectivity, highlighting differences in the binding of DCPCC within the active sites of the three CYP1 enzymes. nih.govbeilstein-archives.org

CompoundEnzymeSubstrateIC50 (µM)Inhibition TypeSource
DCPCC CYP1A1Methoxyresorufin2.9- nih.govbeilstein-archives.org
DCPCC CYP1A2Methoxyresorufin0.03Mixed nih.govbeilstein-archives.org
DCPCC CYP1B1Methoxyresorufin2.4- nih.govbeilstein-archives.org

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acid precursors and certain amino acids. nih.govaldeyra.com Its inhibition leads to the disruption of DNA synthesis and cell proliferation, making it a key target for antimicrobial and anticancer therapies. aldeyra.comwikipedia.org Known inhibitors of DHFR often belong to classes of compounds such as diaminoquinazolines and diaminopyrimidines, which are structural analogues of the enzyme's natural substrate, dihydrofolate. wikipedia.orgnih.gov While these scaffolds have been extensively studied, there is currently a lack of direct scientific evidence in the reviewed literature demonstrating the inhibition of DHFR by this compound or its close derivatives.

Enoyl-acyl carrier protein reductase (ENR) is an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is distinct from the type I FAS system found in mammals. nih.govwikipedia.org This difference makes ENR an attractive target for the development of novel antibacterial agents. wikipedia.orgnih.gov The well-known antibacterial agent triclosan, which features a dichlorophenyl moiety, is known to inhibit ENR. wikipedia.orgfrontiersin.org However, research into the inhibitory activity of this compound derivatives against ENR is not extensively documented in the available literature. While various chemical classes, including diphenyl ethers, thiopyridines, and phenylimidazoles, have been identified as ENR inhibitors, a direct link to N-(3,5-dichlorophenyl)amino acid derivatives has not been established. nih.govnih.govfrontiersin.org

Research into dichlorophenyl-containing compounds has revealed modulatory effects on other enzyme systems. For instance, derivatives of diclofenac, which contains a 2,6-dichlorophenylamino group, have been synthesized and evaluated as potential inhibitors of α-glucosidase and lipoxygenase. α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia. Lipoxygenases are involved in the inflammatory cascade through the production of leukotrienes.

While specific data on this compound is limited, the general class of dichlorophenyl derivatives shows promise in these areas. There is, however, a notable lack of data regarding the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) by this specific class of compounds in the reviewed scientific literature. nih.govnih.govramcdougal.comfrontiersin.org

A significant area of research has been the investigation of dichlorophenyl-substituted quinazolines as kinase inhibitors. Cdc2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are involved in the regulation of pre-mRNA splicing, a process often dysregulated in diseases like cancer and neurodegenerative disorders. researchgate.netmdpi.comnih.gov

Several studies have shown that quinazoline (B50416) derivatives bearing a 3,5-dichlorophenyl substituent can act as potent inhibitors of these kinases. For example, certain pyrido[3,4-g]quinazoline derivatives with a 3,5-dichlorophenyl group have demonstrated significant inhibitory activity against CLK1 and DYRK1A. researchgate.net Structure-activity relationship studies have explored various substitutions on the quinazoline core to optimize potency and selectivity. mdpi.com The introduction of a dichlorophenyl group has been a key feature in several potent inhibitors identified. mdpi.com

Compound ClassKinase TargetIC50Source
Pyrido[3,4-g]quinazolinesCLK118 nM - 62 nM researchgate.net
Pyrido[3,4-g]quinazolinesDYRK1A20 nM - 0.70 µM researchgate.net
Anilino-2-quinazolinesCLK30.3 µM beilstein-archives.org
Dichloro anilino-quinazoline (7b)MmCLK1~11 nM mdpi.com

Note: IC50 values represent a range from different derivatives within the specified class.

The mechanism by which inhibitors exert their effects is through binding to the enzyme's active site. For this compound, its structure suggests a potential interaction with aspartic proteases. These enzymes, which include therapeutically relevant targets like renin and HIV protease, possess a catalytic dyad of two aspartic acid residues within their active site. mdpi.com These residues are crucial for the catalytic mechanism, which involves the activation of a water molecule to hydrolyze peptide bonds. mdpi.com

Given that the core of this compound is an aspartic acid residue, it is plausible that this molecule could be targeted to the active site of aspartic proteases. The aspartate moiety of the inhibitor could mimic the substrate and interact with the catalytic aspartate dyad of the enzyme. Crystallographic studies of various fragments binding to the active site of the aspartic protease endothiapepsin have shown that carboxylic acid fragments can indeed occupy the active site and interact with the catalytic dyad. This provides a strong theoretical basis for the potential of this compound to act as an inhibitor of this class of enzymes, with the dichlorophenyl group likely occupying adjacent hydrophobic pockets (S1/S1') to enhance binding affinity.

Receptor Interaction and Modulation

The biological activity of a compound is intrinsically linked to its ability to interact with and modulate the function of various protein receptors in the body. The following sections explore the known and potential receptor interactions of this compound and its structural analogs, focusing on glutamate (B1630785), integrin, and kappa opioid receptors.

Glutamate Receptor Antagonism and Neurotransmission Modulation

Glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are crucial for excitatory synaptic transmission in the central nervous system and are involved in processes like learning and memory. wikipedia.orgnih.govyoutube.com The NMDA receptor is an ion channel that requires the binding of both glutamate and a co-agonist, such as glycine (B1666218) or D-serine, to become activated. wikipedia.orgyoutube.com D-aspartic acid itself is known to act as an agonist at the NMDA receptor, mimicking the effect of glutamate. wikipedia.org

While direct studies on the glutamate receptor activity of this compound are not prominent in the available literature, research on structurally similar compounds offers some insight. For instance, 3,5-Dibromo-L-phenylalanine, a halogenated derivative of L-phenylalanine, has been identified as a weak partial agonist at the glycine binding site of the NMDA receptor. wikipedia.org This suggests that the presence of a di-halogenated phenyl ring attached to an amino acid structure can facilitate interaction with the NMDA receptor complex. However, whether the this compound derivative would act as an antagonist or an agonist, and at which site, remains to be specifically determined. Antagonists of the NMDA receptor can block or inhibit its action and are used in medicine as anesthetics and for treating conditions like Alzheimer's disease. nih.govnih.govnih.gov

Integrin Receptor Targeting (e.g., αvβ3 vitronectin receptor)

Integrins are cell adhesion molecules that mediate interactions between the cell and the extracellular matrix, playing a key role in processes like cell migration, proliferation, and angiogenesis (the formation of new blood vessels). nih.govnih.gov The αvβ3 integrin, also known as the vitronectin receptor, is highly expressed on activated endothelial cells during tumor angiogenesis, making it a significant target for anti-cancer therapies. nih.govgoogle.comgoogle.com

The primary mechanism for targeting the αvβ3 integrin involves molecules that contain the Arginine-Glycine-Aspartic acid (RGD) peptide sequence. nih.gov This sequence is recognized by the integrin receptor. There is currently no direct scientific literature available that links this compound to the targeting of the αvβ3 vitronectin receptor. Research in this area is predominantly focused on RGD-containing peptides and peptidomimetics. nih.gov

Kappa Opioid Receptor Agonism of Aspartic Acid Conjugates

The kappa opioid receptor (KOR) is a G-protein-coupled receptor involved in analgesia, stress responses, and the modulation of dopamine (B1211576) release. nih.govnih.gov Agonists for this receptor are of interest for developing pain treatments with a lower risk of addiction compared to mu-opioid receptor agonists. nih.gov

Specific research has been conducted on aspartic acid conjugates of dichlorophenyl-containing compounds as KOR agonists. A study detailed the synthesis of aspartic acid conjugates of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl) ethyl]acetamide. nih.gov These conjugates were designed to have limited access to the central nervous system, aiming for peripherally-selective action. nih.gov The study found that while the aspartic acid conjugates were less potent than the parent compound when administered intravenously, they still produced significant antinociception in a mouse model of tonic pain. nih.gov This indicates that attaching an aspartic acid moiety to a dichlorophenyl-containing structure is a viable strategy for creating KOR agonists. nih.gov

Table 1: Relative Antinociceptive Efficacy of Aspartic Acid Conjugates nih.gov

Compound Description Fold Less Effective than Parent Compound (i.v.)
2 α-conjugate of L-Aspartic acid 11
3 α-conjugate of D-Aspartic acid 31
4 β-conjugate of L-Aspartic acid 40

Antimicrobial Activity Investigations

The search for new antimicrobial agents is a critical area of pharmaceutical research. The potential for N-aryl amino acids and related derivatives to exhibit antibacterial and antifungal properties has been an area of investigation.

Antibacterial Spectrum and Efficacy Against Pathogens (e.g., Escherichia coli, Staphylococcus aureus)

Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) are common pathogens used to screen for antibacterial activity. mdpi.com While direct studies specifically evaluating the antibacterial activity of this compound were not found, research on the broader class of N-aryl amino acids indicates potential for such activity. mdpi.com One study showed that N-aryl amino acids, particularly those with a nitro group, displayed significant antibacterial effects against both E. coli and S. aureus. mdpi.com Other research has demonstrated that compounds containing a dichlorophenethyl group can re-enable the killing of antibiotic-resistant strains and are effective against biofilms. nih.gov These findings suggest that the structural components of this compound (an N-aryl amino acid with a dichlorinated phenyl ring) are consistent with those found in other antibacterial compounds.

Inhibition of Biofilm Formation

There is no available scientific literature that investigates or provides data on the ability of this compound to inhibit biofilm formation. Studies on the antibiofilm properties of the parent molecule, aspartic acid, have been conducted, but these cannot be extrapolated to its N-(3,5-Dichlorophenyl) derivative. nih.gov

Synergistic Effects with Clinically Used Antibiotics

No research detailing synergistic effects between this compound and any clinically used antibiotics has been found. The potential for this compound to enhance the efficacy of existing antibiotic treatments remains uninvestigated.

Anticancer and Cytotoxic Potential

Cytotoxic Effects Against Various Cancer Cell Lines (e.g., breast cancer, leukemia, lung cancer, pancreatic adenocarcinoma)

No specific data on the cytotoxic effects of this compound against any cancer cell lines—including but not limited to breast, leukemia, lung, or pancreatic cancer—are available in the reviewed literature. While related compounds such as dichlorophenylacrylonitriles and other N-phenylacetamide derivatives have been assessed for their anticancer properties, this specific compound has not. nih.govnih.gov

Photosynthetic Electron Transport (PET) Inhibition in Plant Systems

There are no studies available that specifically measure the inhibitory effect of this compound on photosynthetic electron transport (PET) in plant systems. Although research on other molecules containing a 3,5-disubstituted phenyl ring has shown activity in PET inhibition, these findings are related to different chemical classes, such as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, and cannot be directly attributed to this compound. mdpi.comnih.gov

Broader Biological and Physiological Roles (Based on Aspartic Acid Functionality)

Role in Aspartate Metabolic Pathways and Nitrogen Assimilation

Aspartic acid is a central molecule in amino acid metabolism and nitrogen assimilation in mammals. nih.govstackexchange.com It serves as a direct precursor for the synthesis of other amino acids and nitrogenous compounds. nih.gov The metabolic fate of aspartic acid is primarily governed by two key enzymes: aspartate aminotransferase (AST) and asparagine synthetase (ASNS). wikipedia.orgnih.govphysiology.orgnih.gov

Aspartate Aminotransferase (AST): This enzyme catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, yielding oxaloacetate and glutamate. wikipedia.orgyoutube.com This reaction is crucial for both the degradation and synthesis of amino acids and links amino acid metabolism with the citric acid cycle. stackexchange.comwikipedia.org There are two isoforms of AST, one in the cytoplasm and one in the mitochondria, which work together in metabolic processes. nih.gov The presence of the bulky and electronegative 3,5-dichlorophenyl group on the nitrogen atom of this compound would likely hinder its ability to fit into the active site of AST. The active site of AST is specifically configured to bind L-aspartate, and such a significant structural modification would likely make this compound a poor substrate, if not an inhibitor, of this enzyme.

Asparagine Synthetase (ASNS): This enzyme catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine. nih.govphysiology.orgnih.gov This process is vital for protein synthesis and is highly regulated in response to cellular stress. physiology.orgphysiology.org Similar to AST, the active site of ASNS is specific for aspartate. The N-(3,5-dichlorophenyl) moiety would likely create steric hindrance, preventing the molecule from binding effectively to the enzyme. Consequently, it is improbable that this compound could serve as a substrate for asparagine synthesis.

Nitrogen Assimilation: In the broader context of nitrogen assimilation, aspartate plays a key role in transferring nitrogen into various metabolic pathways, including the urea (B33335) cycle. stackexchange.com Since the primary assimilation of inorganic nitrogen into amino acids in mammals occurs via the glutamate dehydrogenase and glutamine synthetase pathways to form glutamate and glutamine, aspartate's role is more of a nitrogen shuttle. wikipedia.orgyoutube.com The inability of this compound to be processed by key enzymes like AST and ASNS suggests it would not be an effective participant in these nitrogen trafficking pathways.

Table 1: Key Enzymes in Aspartate Metabolism and Their Interaction with Aspartate

EnzymeFunctionSubstratesProductsProbable Interaction with this compound
Aspartate Aminotransferase (AST) Reversible transfer of an amino groupL-aspartate, α-ketoglutarateOxaloacetate, L-glutamateLikely inhibitory or no interaction due to steric hindrance from the dichlorophenyl group.
Asparagine Synthetase (ASNS) ATP-dependent synthesis of asparagineL-aspartate, L-glutamine, ATPL-asparagine, L-glutamate, AMP, PPiLikely unable to act as a substrate due to the bulky N-substituent.

Potential as a Signaling Molecule in Neural Systems (Drawing from d-Aspartate research)

The endogenous D-isomer of aspartic acid, D-aspartate, has emerged as a significant signaling molecule in the nervous and neuroendocrine systems of vertebrates and invertebrates. nih.govnih.gov It is considered a novel neurotransmitter that plays roles in neuronal development and hormone regulation. nih.gov Research into D-aspartate provides a framework for hypothesizing the potential neurological activity of this compound, particularly if the compound exists in a D-isomeric form.

Interaction with NMDA Receptors: D-aspartate functions as an endogenous agonist at the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. nih.govwikipedia.orgnih.gov D-aspartate binds to the glutamate-binding site on the GluN2 subunit of the NMDA receptor. nih.govfrontiersin.org The binding of an agonist like glutamate or D-aspartate, along with a co-agonist like glycine or D-serine, leads to the opening of the receptor's ion channel, allowing calcium influx and subsequent downstream signaling. wikipedia.org

The N-(3,5-dichlorophenyl) group on this compound would significantly alter the molecule's interaction with the NMDA receptor's glutamate binding site. While the aspartate backbone provides the necessary carboxyl groups for potential binding, the large, hydrophobic dichlorophenyl group could either prevent the molecule from fitting into the binding pocket or alter its binding affinity and efficacy. It is plausible that this compound could act as an antagonist, blocking the binding of endogenous agonists like glutamate and D-aspartate, or as a partial agonist with a different activation profile.

Metabolism by D-aspartate Oxidase (DDO): The levels of D-aspartate in the brain are regulated by the enzyme D-aspartate oxidase (DDO), which catalyzes its oxidative deamination to oxaloacetate, ammonia, and hydrogen peroxide. nih.govwikipedia.orghmdb.ca The localization of DDO is often reciprocal to that of D-aspartate, suggesting a role in clearing the neurotransmitter from the synapse. nih.gov The presence of the N-phenyl substituent in this compound would likely make it resistant to degradation by DDO, as the enzyme's active site is specific for D-aspartate. This resistance to enzymatic breakdown could lead to a prolonged presence in the synaptic environment if the compound is administered, potentially leading to more sustained or altered signaling at its target receptors.

Table 2: Comparison of D-Aspartate and Postulated Properties of N-(3,5-Dichlorophenyl)-D-aspartic acid in Neural Systems

FeatureD-AspartatePostulated Properties of N-(3,5-Dichlorophenyl)-D-aspartic acid
Primary Target NMDA Receptor (agonist) nih.govwikipedia.orgPotentially NMDA Receptor (agonist, partial agonist, or antagonist)
Metabolizing Enzyme D-aspartate Oxidase (DDO) nih.govwikipedia.orgLikely resistant to DDO degradation
Potential Neurological Role Neurotransmitter, Neuromodulator nih.govnih.govPotential modulator of glutamatergic neurotransmission

Influence on Cell Proliferation and Differentiation (e.g., through polyamine biosynthesis pathways)

Aspartic acid is a precursor for several metabolic pathways that are essential for cell proliferation and differentiation, most notably the synthesis of polyamines. Polyamines, such as putrescine, spermidine, and spermine, are small, positively charged molecules that are crucial for cell growth, division, and differentiation. nih.govejss-journal.comphysiology.orgmdpi.com

Role of Aspartate in Polyamine Biosynthesis: The primary pathway for polyamine synthesis in mammals begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC). wikipedia.org Ornithine itself is derived from arginine, which in turn can be synthesized from glutamate. Aspartate contributes to this pathway by being a key substrate in the synthesis of arginine via the urea cycle, where it provides one of the nitrogen atoms for the arginine molecule. oup.com Therefore, a sufficient supply of aspartate is important for maintaining the pool of precursors for polyamine synthesis.

Given that this compound is unlikely to be recognized by the enzymes of mainstream amino acid metabolism, it would not be expected to serve as a precursor for ornithine and subsequent polyamine synthesis. However, its presence could indirectly affect cell proliferation by other means. For instance, if it acts as an antagonist at receptors involved in cell signaling or interferes with amino acid transport, it could disrupt the normal processes that regulate cell growth and division. The regulation of ODC activity is complex and can be influenced by the availability of various amino acids. nih.gov Any disruption in amino acid homeostasis caused by this compound could potentially impact ODC activity and, consequently, polyamine levels.

Polyamines are essential for the proliferation of all cells, and their levels are often elevated in rapidly dividing cells, such as in regenerative tissues and tumors. nih.gov They are involved in stabilizing nucleic acids, regulating gene expression, and are critical for the process of translation. nih.govbiorxiv.org By extension, any compound that significantly interferes with the metabolic pathways leading to polyamine synthesis could have profound effects on cell proliferation and differentiation.

Structure Activity Relationship Sar Studies of N 3,5 Dichlorophenyl Aspartic Acid Analogues

Influence of 3,5-Dichlorophenyl Substitution Pattern on Biological Interactions

The 3,5-dichlorophenyl moiety is a critical pharmacophoric element in a variety of biologically active compounds. The specific substitution pattern of the chlorine atoms on the phenyl ring significantly impacts the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its interactions with biological targets. In the context of N-aryl amino acids, the nature and position of substituents on the aromatic ring can dramatically alter biological activity.

The steric bulk of the chlorine atoms at the meta positions can also dictate the preferred conformation of the molecule, influencing how it fits into a binding pocket. For instance, in related compounds, the substitution pattern on the phenyl ring has been shown to be a key determinant of activity and selectivity. Studies on N-phenyl-benzoisothiazolones have demonstrated that chlorine and methyl group scans on the N-phenyl ring are essential for optimizing substituents. nih.gov Similarly, in a series of kynurenic acid analogues, disubstitution with chlorine or bromine at the 5- and 7-positions significantly increased affinity for the glycine (B1666218) site of the NMDA receptor. nih.gov These examples underscore the importance of the halogen substitution pattern in modulating the biological activity of N-aryl compounds.

The table below illustrates the potential impact of varying the substitution pattern on the phenyl ring, based on general medicinal chemistry principles.

Substitution PatternExpected Electronic EffectExpected Steric HindrancePotential Impact on Biological Interaction
3,5-dichloroElectron-withdrawingModerateCan enhance binding through specific halogen bonds or hydrophobic interactions, influences pKa of ionizable groups.
2,6-dichloroElectron-withdrawingHighMay introduce significant steric hindrance, potentially altering binding mode or preventing receptor interaction.
3,4-dichloroElectron-withdrawingModerateCan lead to different electronic distribution and dipole moment compared to the 3,5-isomer, affecting binding orientation.
4-chloroElectron-withdrawingLowReduced steric bulk and altered electronic profile may lead to different selectivity and potency.
UnsubstitutedNeutralMinimalProvides a baseline for understanding the contribution of the chloro substituents to activity.

Impact of Amino Acid Backbone and Side Chain Modifications on Activity and Selectivity

The aspartic acid portion of N-(3,5-Dichlorophenyl)aspartic acid provides a scaffold with multiple points for modification, including the amino acid backbone and the side chain carboxylic acid. Alterations to these features can significantly affect the molecule's polarity, conformational flexibility, and ability to form key interactions with a biological target.

Modifications to the amino acid backbone, such as N-alkylation or the introduction of constraints, can have a profound impact on biological activity. For instance, creating conformationally restricted analogues is a common strategy to lock the molecule into a bioactive conformation, which can lead to increased potency and selectivity. nih.gov The length and chemical nature of the amino acid side chain are also critical. In studies of polyelectrolyte brushes, differences in the side chains of polyglutamic and polyaspartic acid led to distinct structural properties. nih.gov

The rate of spontaneous degradation of asparagine and aspartyl residues is dependent on the nature of the residue on the carboxyl side in peptides. nih.gov This highlights how even subtle changes to the chemical environment around the aspartic acid moiety can influence its stability and, by extension, its biological effect. Furthermore, the presence of the side chain carboxylic acid group in this compound is a key feature, providing a potential point of interaction with receptors through hydrogen bonding or ionic interactions. Modifying this group, for example by converting it to an ester or an amide, would be expected to drastically alter the compound's pharmacological profile.

The following table outlines potential modifications to the amino acid backbone and side chain and their likely impact on activity and selectivity.

ModificationExamplePotential Impact on Activity and Selectivity
Backbone Modification
N-methylationN-methyl-N-(3,5-Dichlorophenyl)aspartic acidMay increase lipophilicity and alter hydrogen bonding capacity, potentially affecting membrane permeability and receptor binding.
Conformational RestrictionCyclized analogueCan lock the molecule in a specific conformation, potentially increasing affinity and selectivity for the target.
Side Chain Modification
EsterificationMethyl ester of this compoundMasks the negative charge of the carboxylate, increasing lipophilicity and potentially converting a receptor antagonist to an agonist, or vice versa.
AmidationN-(3,5-Dichlorophenyl)asparagineRemoves a key acidic group, which could abolish activity if the carboxylate is essential for binding, or alter selectivity.
HomologationN-(3,5-Dichlorophenyl)glutamic acidIncreases the length of the side chain, which could alter the positioning of the terminal carboxylate and impact binding affinity.

Stereochemical Influences on Biological Activity and Receptor Binding

Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms in a molecule dictates its ability to interact with chiral biological macromolecules such as receptors and enzymes. This compound possesses a chiral center at the alpha-carbon of the aspartic acid moiety, meaning it can exist as two enantiomers: N-(3,5-Dichlorophenyl)-L-aspartic acid and N-(3,5-Dichlorophenyl)-D-aspartic acid.

It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. nih.gov Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects. For example, in the case of the N-methyl-D-aspartic acid (NMDA) receptor agonist (R,S)-AMAA, the (R)-enantiomer was found to be an order of magnitude more potent than the (S)-enantiomer. nih.gov

The absolute stereochemistry of this compound would therefore be expected to have a profound impact on its biological activity. The differential binding of the L- and D-forms to a target protein would arise from the distinct spatial orientation of the substituent groups around the chiral center. One enantiomer may be able to form a more favorable set of interactions with the binding site, leading to higher affinity and efficacy.

The table below summarizes the expected differences in biological activity between the stereoisomers of this compound.

StereoisomerChirality at α-carbonExpected Biological ActivityRationale
N-(3,5-Dichlorophenyl)-L-aspartic acidS-configurationPotentially the more active enantiomer for targets that recognize natural L-amino acids.Biological systems are often highly specific for L-amino acids.
N-(3,5-Dichlorophenyl)-D-aspartic acidR-configurationMay exhibit different activity, potentially at a different target, or be inactive. Could also have a different metabolic profile.D-amino acids are less common in nature but can sometimes have unique biological roles or be more resistant to enzymatic degradation.
Racemic Mixture1:1 mixture of L- and D-isomersThe observed activity would be a composite of the activities of both enantiomers.The presence of the less active or inactive enantiomer could lead to a lower overall potency compared to the pure, more active enantiomer.

Rational Design Principles for Enhanced Potency and Target Specificity

The rational design of new analogues of this compound with enhanced potency and target specificity is guided by established medicinal chemistry principles. The goal is to systematically modify the lead compound's structure to optimize its interactions with the desired biological target while minimizing off-target effects.

One key strategy is the use of conformational restriction. By introducing cyclic structures or rigid linkers into the molecule, its conformational flexibility can be reduced. nih.gov This can pre-organize the molecule into its bioactive conformation, leading to a lower entropic penalty upon binding and thus higher affinity. For this compound, this could involve cyclizing the aspartic acid backbone or introducing rigid groups to lock the orientation of the dichlorophenyl ring relative to the amino acid moiety.

Another important principle is isosteric and bioisosteric replacement. This involves replacing a functional group with another group that has similar steric, electronic, or physicochemical properties. For example, the carboxylic acid groups of the aspartic acid moiety could be replaced with other acidic functional groups like a tetrazole or a phosphonate, which may lead to improved metabolic stability or altered binding interactions.

The table below outlines several rational design principles and their potential application to the optimization of this compound.

Design PrincipleApplication to this compoundDesired Outcome
Conformational Restriction Introduction of a cyclic constraint to the amino acid backbone.Increased potency and selectivity by locking the molecule in its bioactive conformation.
Isosteric/Bioisosteric Replacement Replacement of a carboxylic acid group with a tetrazole ring.Improved metabolic stability, altered pKa, and potentially different binding interactions.
Structure-Based Drug Design Utilization of a known receptor structure to design analogues that form specific interactions with key residues in the binding site.Enhanced affinity and selectivity through optimized molecular recognition.
Scaffold Hopping Replacing the aspartic acid scaffold with a different chemical framework that maintains the key pharmacophoric features.Discovery of novel chemical series with potentially improved properties.

Comparison with Structurally Similar Compounds and Lead Optimization

The process of lead optimization involves iteratively modifying a lead compound to improve its drug-like properties. A valuable approach in this process is to compare the lead compound with structurally similar molecules to understand which structural features are key for the desired activity. A close structural relative of this compound is N-(3,5-dichlorophenyl)succinimide (NDPS).

NDPS is a known nephrotoxicant, and its toxicity is believed to be mediated by its metabolites. nih.gov The key structural difference between this compound and NDPS is the nature of the five-membered ring attached to the N-(3,5-dichlorophenyl) group. In the aspartic acid derivative, this is an open chain amino acid, whereas in NDPS it is a cyclic imide. This seemingly small change has a significant impact on the molecule's chemical properties and biological activity. The aspartic acid derivative possesses two carboxylic acid groups and an amine, making it a zwitterionic and more polar molecule at physiological pH. In contrast, the succinimide (B58015) is a less polar, neutral molecule.

The process of optimizing a lead compound like this compound would involve a systematic exploration of its structure. nih.govnih.gov This includes making small modifications to the dichlorophenyl ring, the amino acid backbone, and the side chain, and then evaluating the impact of these changes on biological activity. For instance, moving the chlorine atoms to different positions on the phenyl ring, or replacing them with other substituents, would be a key step in exploring the SAR.

The table below provides a comparison between this compound and N-(3,5-Dichlorophenyl)succinimide, highlighting key differences that would be important considerations in a lead optimization campaign.

FeatureThis compoundN-(3,5-Dichlorophenyl)succinimideImplications for Lead Optimization
Chemical Scaffold N-Aryl amino acidN-Aryl succinimideThe aspartic acid scaffold offers more points for modification (two carboxylic acids, one amine) compared to the succinimide.
Polarity High (zwitterionic)ModerateThe higher polarity of the aspartic acid derivative may limit its ability to cross cell membranes, which could be addressed through prodrug strategies.
Key Functional Groups Carboxylic acids, amineImideThe different functional groups will lead to distinct interactions with biological targets and different metabolic pathways.
Known Biological Activity (Hypothetical) Potential neuromodulatory or other activities based on the aspartic acid scaffold.NephrotoxicityThe toxicity of the succinimide highlights the importance of carefully evaluating the toxicological profile of any new analogues.

Metabolic Fate and Biotransformation Studies of N 3,5 Dichlorophenyl Conjugates and Analogues

Identification and Characterization of In Vitro and In Vivo Metabolites

The biotransformation of N-(3,5-dichlorophenyl) compounds has been primarily investigated using structurally similar analogues, such as N-(3,5-dichlorophenyl)succinimide (NDPS), a fungicide known to induce nephrotoxicity in rats. These studies provide a robust framework for understanding the likely metabolic pathways for N-(3,5-Dichlorophenyl)aspartic acid.

In vivo studies in rats administered with NDPS have led to the identification of several major metabolites in urine and feces. The primary routes of metabolism involve hydrolysis of the imide ring and oxidation of both the succinimide (B58015) and the dichlorophenyl rings. tandfonline.comoup.comtandfonline.com

In Vitro Findings: Studies using isolated rat hepatocytes have been instrumental in delineating the initial steps of metabolism. Incubation of NDPS with rat hepatocytes revealed the formation of several oxidative metabolites. nih.gov These in vitro systems confirmed that the liver is a primary site of biotransformation for these compounds.

The identified metabolites from both in vivo and in vitro experiments are summarized in the table below, providing a clear picture of the metabolic landscape of N-(3,5-dichlorophenyl) analogues.

Metabolite NameAbbreviationMatrix DetectedStudy Type
N-(3,5-Dichlorophenyl)succinamic acidNDPSAUrineIn Vivo
N-(3,5-Dichlorophenyl)-2-hydroxysuccinamic acid2-OH-DSA / 2-NDHSAUrine, HepatocytesIn Vivo & In Vitro
N-(3,5-Dichlorophenyl)-3-hydroxysuccinamic acid3-NDHSAHepatocytesIn Vitro
N-(3,5-Dichlorophenyl)-2-hydroxysuccinimideNDHSHepatocytesIn Vitro
N-(3,5-Dichloro-4-hydroxyphenyl)succinamic acid-HepatocytesIn Vitro
N-(3,5-Dichlorophenyl)malonamic acidDMAUrineIn Vivo
N-Acetylcysteine conjugates-UrineIn Vivo
Cysteine conjugates-FecesIn Vivo

Enzymatic Biotransformation Pathways (e.g., Hydroxylation, Glucuronidation, Sulfation)

The biotransformation of N-(3,5-dichlorophenyl) conjugates is a multi-step process involving both Phase I and Phase II enzymatic reactions.

Phase I Biotransformation: The initial metabolic transformations are dominated by hydrolysis and oxidation.

Hydrolysis: The hydrolysis of the cyclic imide ring of NDPS to its corresponding succinamic acid derivative (NDPSA) is a key initial step. tandfonline.comoup.comtandfonline.com This reaction is catalyzed by arylamidases, which are present in the microsomal fractions of the liver and kidneys. tandfonline.comoup.comtandfonline.comoup.com

Hydroxylation: Oxidative metabolism, primarily hydroxylation, is mediated by the cytochrome P450 (CYP) enzyme system. nih.gov This can occur at two main sites: the succinimide ring, leading to the formation of hydroxylated succinamic acid and succinimide metabolites, and the aromatic dichlorophenyl ring, resulting in phenolic derivatives. nih.gov Studies with CYP inhibitors have confirmed the central role of these enzymes in the formation of oxidative metabolites. nih.gov

Phase II Biotransformation: Following Phase I hydroxylation, the resulting metabolites can undergo conjugation reactions, which typically increase their water solubility and facilitate their excretion.

Glucuronidation and Sulfation: Evidence suggests that the hydroxylated metabolites of NDPS can be further conjugated with glucuronic acid and sulfate (B86663). Specifically, the N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) metabolite can form O-glucuronide and O-sulfate conjugates. acs.orgnih.gov These conjugation reactions are considered bioactivation pathways, as the resulting conjugates are more reactive than the parent hydroxylated metabolite. acs.org The formation of these conjugates has been demonstrated in vitro using rat liver S9 fractions fortified with the necessary cofactors, UDPGA and PAPS. acs.org

The enzymatic pathways involved in the metabolism of N-(3,5-dichlorophenyl) analogues are summarized in the table below.

Biotransformation PathwayEnzyme(s) InvolvedMetabolite(s) Formed
HydrolysisArylamidaseN-(3,5-Dichlorophenyl)succinamic acid
HydroxylationCytochrome P450 (CYP)Hydroxylated succinimide and succinamic acid derivatives, Phenolic metabolites
GlucuronidationUDP-glucuronosyltransferases (UGTs)O-glucuronide conjugates of hydroxylated metabolites
SulfationSulfotransferases (SULTs)O-sulfate conjugates of hydroxylated metabolites

Role of Metabolites in Biological Activity or Modulation

Studies on NDPS have shown that while the parent compound and its primary known metabolites are not directly toxic to rat renal proximal tubules, a postulated metabolite, N-(3,5-dichlorophenyl)maleimide (NDPM), is a potent cytotoxicant to these tubules. nih.gov NDPM was found to be a potent inhibitor of mitochondrial function, suggesting a mechanism for its toxicity. nih.gov

Furthermore, the phase II conjugates, particularly the O-sulfate of N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS-O-sulfate), have been shown to be significantly more reactive towards glutathione (B108866) (GSH) conjugation than the parent hydroxylated metabolite. acs.org This increased reactivity suggests that these conjugates could be responsible for the formation of N-acetylcysteine and cysteine conjugates observed in vivo, which are indicative of the formation of a reactive intermediate. acs.org The formation of these reactive intermediates through glucuronidation and sulfation represents a bioactivation pathway that could contribute to the nephrotoxicity observed with NDPS. acs.orgnih.gov

The biological activity of key metabolites is summarized below.

MetaboliteBiological Activity/Role
N-(3,5-Dichlorophenyl)maleimide (NDPM) (postulated)Potent cytotoxicant to renal proximal tubules; inhibitor of mitochondrial function. nih.gov
NDHS-O-sulfateHighly reactive towards glutathione conjugation, suggesting a role in bioactivation. acs.org
N-(3,5-Dichlorophenyl)succinimide (NDPS) and its known primary metabolitesNot directly toxic to rat renal proximal tubules. nih.gov

Analytical Methodologies for N 3,5 Dichlorophenyl Aspartic Acid and Its Metabolites

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Fluorescence, MS)

HPLC is a cornerstone for the analysis of N-(3,5-Dichlorophenyl)aspartic acid and its metabolites. The choice of detector is critical and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the structural information needed.

UV Detection: Ultraviolet (UV) detection is a common and robust method used in HPLC. For compounds containing chromophores, like the aromatic ring in this compound, UV detectors can provide reliable quantification. For instance, in the analysis of amino acids and their derivatives, UV detection at specific wavelengths, such as 254 nm or 340 nm, is frequently employed after derivatization. researchgate.netnih.gov The sensitivity of this method can reach the picomole level. nih.gov

Fluorescence Detection: For enhanced sensitivity, fluorescence detection is a powerful alternative. This technique requires the analyte to be fluorescent or to be labeled with a fluorescent tag (a fluorophore). Pre-column or post-column derivatization with fluorescent reagents is a common strategy. This approach is particularly useful for analyzing amino acids in complex biological samples, offering high sensitivity and selectivity. lcms.cznih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (HPLC-MS) provides a high degree of selectivity and structural information, making it an invaluable tool for identifying and quantifying metabolites. HPLC with electrospray ionization mass spectrometry (HPLC-ESI-MS) has been effectively used to investigate the biotransformation of related compounds like N-(3,5-dichlorophenyl)succinimide (NDPS). nih.gov This technique allows for the identification of various metabolites, including oxidative and hydrolytic products, as well as conjugates. nih.gov Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode offer excellent sensitivity and specificity for targeted quantitative analysis of amino acids and their derivatives in biological fluids. nih.gov

Interactive Table: HPLC Detection Modes for Amino Acid Analysis
Detection ModePrincipleCommon Wavelength/ModeAdvantagesDisadvantages
UV/Vis Measures the absorption of UV or visible light by the analyte.254 nm, 340 nmRobust, relatively low cost, wide applicability for chromophoric compounds.Lower sensitivity compared to fluorescence or MS, potential for interference from co-eluting compounds.
Fluorescence Detects the light emitted by a fluorescent analyte after excitation at a specific wavelength.Varies with fluorophoreHigh sensitivity and selectivity.Requires the analyte to be fluorescent or derivatized with a fluorescent tag.
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio.ESI, MRMHigh selectivity and sensitivity, provides structural information for metabolite identification.Higher cost and complexity of instrumentation.

Derivatization Strategies for Improved Detection and Quantification

Derivatization is a key strategy in the analysis of amino acids like this compound, particularly for enhancing detection and improving chromatographic separation. sigmaaldrich.com This process involves chemically modifying the analyte to produce a derivative with more favorable properties for analysis.

Objectives of Derivatization:

Improve Detectability: Introduction of a chromophore or fluorophore to enhance UV or fluorescence detection. actascientific.com

Enhance Stability: To stabilize thermally labile compounds. actascientific.com

Improve Resolution: To reduce peak tailing and improve the separation of analytes. actascientific.com

Common Derivatization Reagents:

Phenyl isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with amino acids to form stable thiocarbamyl derivatives that can be detected by UV. researchgate.netactascientific.com

o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts with primary amino acids to form highly fluorescent isoindole derivatives. nih.gov Chiral thiols like N-acetyl-L-cysteine can be used with OPA to separate enantiomers. nih.gov

N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2): A chiral derivatizing agent, analogous to Marfey's reagent, used for the separation of amino acid enantiomers with high resolution and sensitivity. nih.gov

Recent advancements include automated online derivatization processes, which improve throughput and reduce reagent consumption. nih.gov

Interactive Table: Common Derivatization Reagents for Amino Acid Analysis
ReagentAbbreviationDetection MethodKey Features
Phenyl isothiocyanatePITCUVForms stable derivatives with primary and secondary amines.
o-PhthaldialdehydeOPAFluorescenceReacts with primary amines in the presence of a thiol to form highly fluorescent products.
N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amideFDNP-Val-NH2UVChiral reagent for enantiomeric separation of amino acids.

Application of Chromatographic Techniques for Analysis in Biological Matrices

Analyzing this compound and its metabolites in biological matrices such as urine, plasma, and tissue homogenates presents unique challenges due to the complexity of these samples. nih.gov Sample preparation is a critical first step to remove interfering substances and enrich the analytes of interest.

Sample Preparation:

Protein Precipitation: Methods using methanol (B129727) or acetonitrile (B52724) are common for removing proteins from biological samples. nih.gov

Solid-Phase Extraction (SPE): Can be used for cleanup and concentration of analytes from complex matrices.

Chromatographic Analysis:

Reversed-Phase HPLC (RP-HPLC): This is the most common chromatographic mode used for the separation of amino acids and their derivatives. C18 columns are widely employed. researchgate.net

Chiral Chromatography: For the separation of enantiomers of this compound, chiral stationary phases (CSPs) or pre-column derivatization with a chiral reagent is necessary. nih.govmdpi.com Polysaccharide-based CSPs have shown good enantiorecognition for related compounds. mdpi.com

Studies have successfully used HPLC-ESI-MS to analyze metabolites of related compounds in rat urine, plasma, and tissue samples, identifying major products such as N-(3,5-dichlorophenyl)-2- and 3-hydroxysuccinamic acid and N-(3,5-dichlorophenyl)succinamic acid. nih.gov The detection of N-acetylcysteine and cysteine conjugates in biological samples suggests the formation of reactive intermediates during metabolism. nih.gov

Interactive Table: Research Findings on the Analysis of Related Compounds in Biological Matrices
Compound/MetaboliteAnalytical TechniqueBiological MatrixKey FindingsReference
N-(3,5-dichlorophenyl)succinimide (NDPS) MetabolitesHPLC-ESI-MSRat urine, plasma, tissueIdentification of major oxidative and hydrolytic metabolites, as well as N-acetylcysteine and cysteine conjugates. nih.gov
D-Aspartic AcidHPLC with chiral derivatizationHuman ovarian follicular fluidPresence of D-aspartic acid was confirmed and quantified. researchgate.net
Amino AcidsLC-MS/MSOvarian cancer cells and mediumA method was developed for the quantitative analysis of amino acids without derivatization. nih.gov

Future Research Directions and Translational Perspectives

N-(3,5-Dichlorophenyl)aspartic Acid as a Chemical Probe for Unraveling Biological Pathways

There is no specific information available in the reviewed literature detailing the use of this compound as a chemical probe to investigate biological pathways. While aspartic acid derivatives are recognized as valuable compounds for studying excitatory amino acid transporters (EAATs), with some analogs acting as inhibitors, specific studies employing the N-(3,5-dichlorophenyl) substituted variant for this purpose were not identified. nih.gov The development of N-aryl-functionalized α-amino acids is an area of interest, but the application of this specific compound as a tool for pathway elucidation has not been documented. acs.org

Exploration of Novel Therapeutic Applications Beyond Current Findings

The therapeutic potential of various aspartic acid derivatives has been explored in several contexts, including as agents against liver fibrosis and as antiproliferative compounds. mdpi.commdpi.com For instance, D-aspartate has been investigated for its potential in myelin repair. embopress.org N-arylated α-amino acids are generally considered important chiral building blocks for pharmaceuticals. researchgate.net However, the scientific literature lacks specific studies on novel therapeutic applications for this compound itself.

Development as a Radiotheranostic Agent

The field of nuclear medicine actively investigates radiolabeled amino acids for cancer imaging and diagnostics, targeting the increased amino acid transport in tumor cells. nih.govsnmjournals.orgnih.gov Various radionuclides and labeling strategies are employed for amino acid-based compounds to serve as imaging agents in PET and SPECT scans. snmjournals.org While this establishes a clear precedent for developing amino acid analogs as radiotracers, there are no specific reports on the radiolabeling of this compound or its evaluation as a radiotheranostic agent.

Integration into Advanced Drug Discovery and Development Programs

The synthesis of N-arylated aspartic acids is achievable through both biocatalytic and chemical methods, highlighting that this class of compounds is accessible for further development. acs.orgresearchgate.netrug.nl Aspartic acid analogs are also known to have pharmacological activity at certain glutamate (B1630785) receptors. mdpi.com Despite the existence of these foundational elements for a drug discovery program, there is no information in the reviewed literature to suggest that this compound has been specifically integrated into advanced drug discovery and development pipelines.

Compound List

Due to the lack of specific research data concerning this compound in the contexts requested, no associated compounds could be compiled for this table.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.